molecular formula C20H26FN3O2 B11360931 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B11360931
M. Wt: 359.4 g/mol
InChI Key: PXTXSWSOYNSQSM-UHFFFAOYSA-N
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Description

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indole ring, introduction of the fluoro group, and subsequent coupling with the pyrrolidine-3-carboxamide moiety. Common reagents used in these reactions include phenylhydrazine, fluoroaniline, and various coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. The scalability of the synthesis is crucial for its potential commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to multiple receptors, influencing various biological processes. The fluoro group enhances the compound’s binding affinity and stability, while the pyrrolidine-3-carboxamide moiety contributes to its overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the fluoro group and the pyrrolidine-3-carboxamide moiety distinguishes it from other indole derivatives, making it a valuable compound for further research and development .

Properties

Molecular Formula

C20H26FN3O2

Molecular Weight

359.4 g/mol

IUPAC Name

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-pentan-3-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C20H26FN3O2/c1-3-16(4-2)23-20(26)14-9-19(25)24(12-14)8-7-13-11-22-18-6-5-15(21)10-17(13)18/h5-6,10-11,14,16,22H,3-4,7-9,12H2,1-2H3,(H,23,26)

InChI Key

PXTXSWSOYNSQSM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

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